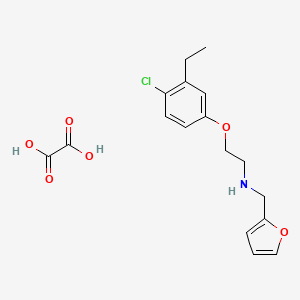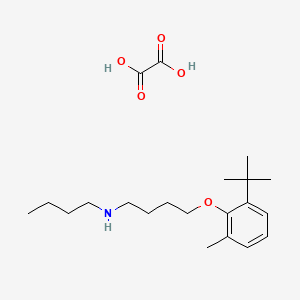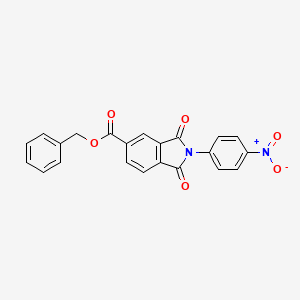
2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid
Descripción general
Descripción
2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C17H20ClNO6 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-chloro-3-ethylphenoxy)ethyl](2-furylmethyl)amine oxalate is 369.0979151 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity
- Research on the reactivity of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents shows the potential for creating a variety of furan-containing molecules, which are valuable in pharmaceutical and material science applications. These reactions highlight the versatility of furan derivatives in organic synthesis, possibly offering a context for the reactivity and applications of furan-containing compounds similar to “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate” (Pevzner, 2003).
Catalysis and Mechanistic Chemistry
- Studies on one-electron oxidation of hydrogen-bonded phenols have provided insights into the mechanistic aspects of proton-coupled electron transfer (PCET), a fundamental process in catalysis and biochemistry. This research can help understand the oxidative processes involving phenolic compounds and their derivatives, potentially relating to the oxidative behaviors of complex amines and phenols (Rhile & Mayer, 2004).
Material Science and Polymer Chemistry
- The exploration of phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine provides a glance into the development of renewable materials with specific thermal and mechanical properties. This research underscores the importance of phenolic and furan derivatives in creating advanced materials with potential applications in various industries (Trejo-Machin et al., 2017).
Biochemistry and Enzyme Mimicry
- The study on the amine oxidase-like activity of polyphenols, which can convert amines to aldehydes in the presence of metal ions, highlights the biomimetic potential of polyphenolic structures. This suggests that complex organic compounds, including those with furan and phenol groups, may exhibit catalytic activities that mimic natural enzymes, offering applications in biosensing and bio-catalysis (Akagawa & Suyama, 2001).
Drug Delivery and Biomedical Applications
- The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery showcases the application of complex organic compounds in creating responsive materials for biomedical applications. This research exemplifies how derivatives of phenolic and ether compounds can be utilized to engineer smart materials for controlled drug release, potentially relevant to the functionalities present in “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate” (Karimi et al., 2018).
These studies illustrate the broad scientific interest in compounds with functionalities similar to “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate,” highlighting their applications in organic synthesis, catalysis, material science, biochemistry, and drug delivery systems.
Propiedades
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.C2H2O4/c1-2-12-10-13(5-6-15(12)16)19-9-7-17-11-14-4-3-8-18-14;3-1(4)2(5)6/h3-6,8,10,17H,2,7,9,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXBOQCZSPIXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCNCC2=CC=CO2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4001929.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001931.png)
![N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4001937.png)

![3-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001951.png)
![1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B4001957.png)

![Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate](/img/structure/B4001980.png)
![N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001985.png)
![Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole](/img/structure/B4001993.png)

![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B4002012.png)
![3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one](/img/structure/B4002019.png)
![Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol](/img/structure/B4002025.png)
